![molecular formula C3H4F2N4 B13169399 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13169399.png)
1-(difluoromethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluoromethyl group (CF2H) in this compound imparts unique chemical properties, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a triazole derivative, reacts with a difluoromethylating agent like ClCF2H (chlorodifluoromethane) under basic conditions . Another approach involves the use of difluorocarbene reagents, which can insert into the triazole ring to form the desired compound .
Industrial Production Methods
Industrial production of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated triazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazole compounds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., ClCF2H) and bases (e.g., NaOH) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various difluoromethylated triazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors . This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a trifluoromethyl group (CF3) instead of a difluoromethyl group.
1-(Methyl)-1H-1,2,4-triazol-3-amine: Contains a methyl group (CH3) instead of a difluoromethyl group.
Uniqueness
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. These properties can enhance the compound’s stability, bioavailability, and overall efficacy in various applications .
Biological Activity
1-(Difluoromethyl)-1H-1,2,4-triazol-3-amine is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Understanding its biological activity can provide insights into its therapeutic applications and guide future research.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a difluoromethyl group attached to a triazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance, compounds with a similar triazole structure have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against various pathogens including Staphylococcus aureus and E. coli .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
1a | 0.5 | Candida albicans |
1b | 2 | Staphylococcus aureus |
1c | 8 | Escherichia coli |
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively studied. For example, compounds derived from the triazole framework have demonstrated varying degrees of cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for some derivatives were reported to be as low as 24 nM, indicating potent activity .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound A | 0.024 | HCT-116 |
Compound B | 0.027 | T47D |
The mechanism of action for triazole compounds often involves inhibition of key enzymes or pathways essential for microbial or cancer cell survival. For instance, some studies suggest that these compounds may inhibit aromatase and steroid sulfatase enzymes critical in hormone-dependent cancers . Additionally, molecular docking studies have shown that triazole derivatives can effectively bind to target proteins involved in disease processes .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains. The results indicated that the introduction of a difluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of triazole derivatives on breast cancer cell lines. The study revealed that certain modifications to the triazole structure led to increased cytotoxicity and apoptosis induction in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can be influenced by various structural modifications. Key findings include:
- Fluorination : The presence of fluorine atoms generally increases lipophilicity and bioactivity.
- Substituent Positioning : The position of substituents on the triazole ring can affect binding affinity to biological targets.
Properties
Molecular Formula |
C3H4F2N4 |
---|---|
Molecular Weight |
134.09 g/mol |
IUPAC Name |
1-(difluoromethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H4F2N4/c4-2(5)9-1-7-3(6)8-9/h1-2H,(H2,6,8) |
InChI Key |
XDQGZUSTZGPJQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1C(F)F)N |
Origin of Product |
United States |
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